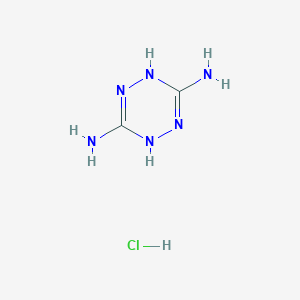

3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Hydrochloride

Beschreibung

3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine hydrochloride (DAT·HCl) is a nitrogen-rich heterocyclic compound with a fused tetrazine backbone. It is synthesized via the condensation of 1,3-diaminoguanidine hydrochloride with 2,4-pentanedione under controlled conditions, followed by cyclization and stabilization as the hydrochloride salt . The compound exists in a dihydrotetrazine form, where the amino groups at the 3- and 6-positions enhance its stability and hydrogen-bonding capacity. DAT·HCl is characterized by a high nitrogen content (≈70% by mass), contributing to its applications in energetic materials and as a precursor for advanced heterocyclic systems . Its crystal structure has been resolved in the monoclinic space group C2/m with a density of 1.624 g/cm³, slightly higher than its orthorhombic polymorph (1.611 g/cm³) .

Eigenschaften

IUPAC Name |

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6.ClH/c3-1-5-7-2(4)8-6-1;/h(H3,3,5,6)(H3,4,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWAILWWSBALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=NN1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkyl Carbamate-Hydrazine Condensation

The most well-documented method involves the condensation of alkyl carbamates with hydrazine or hydrazine hydrate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of the carbamate, followed by cyclization to form the tetrazine ring. For example, ethyl carbamate reacts with 85% hydrazine hydrate in a 1:1 molar ratio under autogenous pressure to yield 3,6-diamino-1,4-dihydro-1,2,4,5-tetrazine, which is subsequently protonated to form the hydrochloride salt.

Key reaction equation :

Role of Stoichiometric Ratios

Maintaining a molar excess of alkyl carbamate relative to hydrazine is critical. A 1.12:1 carbamate-to-hydrazine ratio minimizes side reactions, such as over-substitution of amino groups with hydrazine-derived moieties. Excess hydrazine promotes the formation of N-aminated byproducts, reducing target compound yield.

Temperature and Pressure Optimization

Reactions are conducted in sealed autoclaves at 120–175°C for 6–24 hours. Higher temperatures (e.g., 175°C) reduce reaction time to 6–8 hours, while lower temperatures (120°C) require 20–22 hours. Superatmospheric pressure accelerates cyclization by enhancing reactant collision frequency.

Alternative Preparation Approaches

Derivatives of Hydrazino-Tetrazine Intermediates

3-Hydrazino-1,2,4,5-tetrazine intermediates, synthesized from nitration and reduction of chloromethyl tetrazines, can be converted to the diamino derivative via acid-catalyzed hydrolysis. However, this route is less common due to intermediate instability.

Reductive Amination Pathways

Preliminary studies suggest that reductive amination of nitro-tetrazine precursors using hydrogen gas and palladium catalysts could yield the diamino compound, though this method remains experimental.

Purification and Crystallization Techniques

Crude product purification involves dissolution in boiling water followed by slow cooling to induce crystallization. The hydrochloride salt’s solubility in hot water (≥100 g/L at 100°C) and low solubility at room temperature enable ≥95% recovery.

Industrial-Scale Synthesis Considerations

Reactor Design

Stainless steel autoclaves with agitation systems are preferred for batch processing. Continuous-flow reactors are under investigation to improve scalability.

Data Tables

Table 1. Reaction Conditions for Alkyl Carbamate-Hydrazine Condensation

Challenges and Limitations

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different tetrazine derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrous gases, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted tetrazine derivatives, hydrazine derivatives, and other nitrogen-rich compounds. These products are often characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Explosive Materials

DATZ-HCl is primarily recognized for its role as a precursor to 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, an explosive compound currently under evaluation for military and aerospace applications. Its nitrogen-rich structure contributes to high energy density and stability .

Rocket Propellants

The compound has been evaluated for use in advanced rocket fuel systems due to its favorable combustion characteristics. It can enhance the performance of solid propellant formulations by improving energy output and stability under varying conditions .

Antimicrobial Agents

Research indicates that DATZ-HCl exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial treatments.

Biological Research

DATZ-HCl is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Case Studies

Material Science

DATZ-HCl is used in synthesizing advanced materials such as metal-organic frameworks (MOFs). Its ability to form stable complexes with metal ions makes it valuable in developing new materials with specific properties for catalysis and gas storage applications .

Sensors

The compound's chemical reactivity allows it to be integrated into sensor technologies. It can be utilized in developing sensors that detect environmental pollutants or biological agents due to its sensitivity to changes in chemical environments .

Wirkmechanismus

The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine involves its interaction with molecular targets and pathways within biological systems. The compound’s nitrogen-rich structure allows it to participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and DNA damage pathways .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Substituent Effects: DAT·HCl’s amino groups confer superior hydrogen-bonding capacity and thermal stability compared to phenyl or chloro substituents, which are more electron-withdrawing .

- Synthetic Complexity : DAT·HCl requires multi-step synthesis with moderate yields (45–50%), while dichloro- and pyrazolyl-tetrazines achieve higher yields via nucleophilic substitution .

Thermal and Energetic Properties

Table 2: Thermal Stability and Energetic Performance

Key Insights :

- Thermal Stability : DAT·HCl decomposes at 220–240°C, outperforming dichlorotetrazine (150–160°C) but lagging behind bis-triazolyl derivatives (370°C) .

- Energetic Potential: DAT·HCl’s high nitrogen content (~70%) makes it suitable for nitrogen-rich propellants, though its oxygen-deficient nature limits detonation velocity compared to DATZO$_2$ .

Table 3: Reactivity in Key Reactions

Key Insights :

- Bioorthogonal Potential: Unlike DAT·HCl, dichlorotetrazine and methylthio-tetrazine derivatives exhibit rapid IEDDA reactivity, enabling applications in live-cell imaging .

- Corrosion Inhibition: DAT·HCl’s amino groups enhance adsorption on steel surfaces, outperforming methoxy-substituted tetrazines in acidic environments .

Biologische Aktivität

3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine hydrochloride (DATZ) is a heterocyclic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and explosives. This article reviews the biological activities associated with DATZ, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine; hydrochloride

- Molecular Formula: C₂H₆N₆·HCl

- Molecular Weight: 114.11 g/mol

- CAS Number: 133488-87-6

Synthesis Overview:

The synthesis of DATZ typically involves the reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione under controlled conditions to yield the desired tetrazine structure. The process can be summarized in the following steps:

- Precipitation Reaction: Triaminoguanidine monohydrochloride is mixed with 2,4-pentanedione to form a precipitate.

- Gas Treatment: The precipitate is treated with nitric oxide (NO) or nitrogen dioxide (NO₂) to facilitate further reactions.

- Ammonolysis: The mixture is subsequently treated with ammonia at varying temperatures to yield DATZ .

Antimicrobial Properties

DATZ has been noted for its potential as an antibiotic. Historical patents indicate its use in combating bacterial infections. Specifically, it has shown effectiveness against various strains of bacteria due to its ability to inhibit bacterial growth mechanisms .

Antitumor Activity

Recent studies have investigated the antitumor potential of DATZ derivatives. Research indicates that compounds derived from DATZ exhibit cytotoxic effects against several cancer cell lines. For instance, a derivative of DATZ demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549) in vitro .

The mechanism by which DATZ exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that DATZ may induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

Applications and Future Directions

The unique properties of DATZ make it a candidate for further research in various applications:

Q & A

Q. Basic

- Energetic materials : High nitrogen content (82.3% N) contributes to explosive performance (e.g., precursor to LAX-112 , a tetrazine dioxide explosive) .

- Polymer synthesis : Serves as a monomer for nitrogen-rich polymers via condensation with diimidates, enabling applications in lightweight, high-energy-density materials .

- Bioorthogonal chemistry : Derivatives participate in inverse electron-demand Diels–Alder (IEDDA) reactions for bioconjugation .

Q. Advanced Applications

- Corrosion inhibition : Derivatives like 3,6-bis(2-methoxyphenyl)-tetrazine act as π-acceptors, forming protective metal complexes .

- Metal-organic frameworks (MOFs) : Tetrazine’s redox activity enables dynamic covalent bonding in COFs .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

Q. Advanced Analysis

- Mass spectrometry (HRMS) : Identifies fragmentation patterns of labile derivatives (e.g., Mannich condensation products) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability for energetic materials (decomposition >200°C) .

How can researchers address instability during storage and handling?

Q. Basic

Q. Advanced Strategies

- Encapsulation : Embedding in silica matrices or MOFs reduces sensitivity to moisture .

- Derivatization : Introducing electron-withdrawing groups (e.g., nitro, oxide) enhances stability .

What mechanistic insights explain the formation of byproducts during oxidation reactions?

Advanced

Oxidation of 3,6-diamino-tetrazine with H₂O₂/TFA yields 3-amino-6-nitro-tetrazine dioxide (202) via radical nitration intermediates, while oxone produces non-nitrated oxides (201) . Competing pathways depend on:

- Acidity : Protonation of amino groups directs nitration vs. oxidation.

- Oxidant selectivity : Oxone favors electrophilic oxidation, while H₂O₂/TFA enables nitration via NO₂⁺ generation .

How can computational methods predict the reactivity of tetrazine derivatives?

Q. Advanced

- DFT calculations : Model π-backbonding in metal complexes (e.g., Ag⁺ coordination in nanoparticles) .

- Molecular dynamics (MD) : Simulate polymerization kinetics for tetrazine-based COFs .

- HOMO-LUMO analysis : Predicts IEDDA reactivity with dienophiles (e.g., trans-cyclooctene) for bioorthogonal labeling .

What strategies resolve contradictory data in synthesis outcomes (e.g., failed derivatization attempts)?

Q. Advanced

- Electronic effects : Electron-deficient aryl substituents (e.g., nitro groups) hinder condensation; switching to electron-rich analogs improves yields .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky derivatives .

- In situ monitoring : Raman spectroscopy tracks intermediate formation to optimize reaction timelines .

How are tetrazine derivatives tailored for specific applications (e.g., bioorthogonal chemistry vs. explosives)?

Q. Advanced

- Bioorthogonal probes : Introduce hydrophilic groups (e.g., carboxylates) for aqueous compatibility .

- Energetic materials : Incorporate nitro or N-oxide moieties to increase density and detonation velocity (e.g., LAX-112 vs. BTAT) .

- Polymer precursors : Functionalize with vinyl groups for crosslinking in nitrogen-rich polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.